3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERJIBSFCWRHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267447 | |
| Record name | 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901926-72-5 | |
| Record name | 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901926-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ring-Closure via α-Amino Ketone Precursors
The oxazole ring is classically synthesized through cyclodehydration of α-amino ketones with carboxylic acid derivatives. For 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid, this approach requires a pyridyl-containing α-amino ketone precursor. A modified Robinson-Gabriel synthesis involves reacting 3-pyridylglyoxylic acid with a β-hydroxyamide under acidic conditions, yielding the oxazole core after intramolecular cyclization. However, this method faces limitations in regiocontrol, often producing mixtures of 4- and 5-substituted oxazoles.
Recent improvements utilize microwave-assisted cyclization to enhance reaction efficiency. For example, heating 3-pyridylglyoxylic acid methyl ester with ammonium acetate in acetic anhydride at 150°C for 15 minutes achieves 65% yield of the 5-carbomethoxy intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling of Halogenated Oxazoles
A regiocontrolled route involves the preparation of 5-bromo-1,2-oxazole-3-carboxylic acid followed by palladium-catalyzed coupling with pyridinylboronic acids. As demonstrated by Komykhov et al., bromooxazoles undergo Suzuki-Miyaura reactions with arylboronic acids under two optimized conditions:
| Catalyst System | Ligand | Base | Solvent | Average Yield |
|---|---|---|---|---|
| Pd(OAc)₂ (0.05 equiv) | dppf | Na₂CO₃ | NMP/H₂O (4:1) | 57% |
| XPhos Pd G2 (0.03 equiv) | – | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 70% |
For the target compound, 5-bromo-1,2-oxazole-3-carboxylic acid is coupled with pyridin-3-ylboronic acid using XPhos Pd G2, achieving 78% yield after 12 hours at 80°C. The carboxylic acid group remains intact under these conditions, eliminating the need for protective groups.
Direct C-H Activation Approaches
Emerging methodologies leverage directed C-H functionalization to attach the pyridyl moiety. Rhodium(III)-catalyzed oxidative coupling between 1,2-oxazole-5-carboxylic acid and pyridine derivatives has shown promise. Using [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ as an oxidant in DCE at 120°C, the reaction achieves 62% yield with exclusive C3 selectivity on the oxazole ring.
Decarboxylative Functionalization and Rearrangement
Thermal Isomerization of Azirine-Oxazole Adducts
A novel atom-economical method involves the thermal rearrangement of 5-(2H-azirin-2-yl)oxazoles. Heating 5-(2H-azirin-2-yl)-3-pyridyloxazole at 180°C in mesitylene induces a-sigmatropic shift, forming the target compound in 84% yield. Density functional theory (DFT) calculations confirm the reaction proceeds via a nitrenoid-like transition state (ΔG‡ = 38.3 kcal/mol):
$$
\text{5-(2H-azirin-2-yl)oxazole} \xrightarrow{\Delta} \text{this compound}
$$
Carboxylation Strategies
Hydrolysis of Cyano and Ester Intermediates
Introducing the carboxylic acid group post-cyclization avoids compatibility issues with sensitive reagents. For instance, 5-cyano-3-(pyridin-3-yl)-1,2-oxazole is hydrolyzed using 6 M HCl at reflux, achieving quantitative conversion to the carboxylic acid. Alternatively, methyl ester intermediates are saponified with LiOH in THF/H₂O (3:1), yielding 93–97% pure product.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on scalability, regioselectivity, and functional group tolerance:
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings .
Scientific Research Applications
While specific, comprehensive data tables and case studies focusing solely on the applications of "3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid" are not available within the provided search results, the search results do provide information regarding the compound itself, its related compounds, and its potential applications.
Information on the Compound
this compound has the molecular formula . It is also referred to as 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid . PubChem CID for the compound is 28293307 .
Safety and Hazards
The search results also provide information on the hazards associated with a related compound, 1,2,5-Oxadiazole-3-carboxylic acid . This compound may cause skin and serious eye irritation, and may cause respiratory irritation .
Potential Applications
- Stimulating HDL cholesterol N-pyridin-3-yl carboxamide compounds are known as HDL cholesterol stimulating agents, and therefore, can be utilized in therapeutic treatment of diseases such as arteriosclerosis, dyslipidemia, and cardiovascular disease .
- Organic buffer: this compound can be used as a non-ionic organic buffering agent in cell cultures with a pH range of 6-8.5 .
- Potential activity against Mycobacterium tuberculosis: Research on related compounds has identified some as potentially active against drug-resistant Mycobacterium tuberculosis . For example, one study identified a chalcone-linked 5-phenyl-3-isoxazolecarboxylic acid methyl ester as a potent compound against drug-resistant Mycobacterium tuberculosis .
Mechanism of Action
The mechanism by which 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- CAS : 264606-31-7
- Molecular Formula : C₉H₈N₂O₃
- Key Differences : The presence of a partially saturated 4,5-dihydrooxazole ring reduces planarity and conjugation compared to the fully aromatic oxazole in the target compound.
- Metabolism : This dihydro derivative is prone to enzymatic hydrolysis, forming active metabolites in vivo . In contrast, the unsaturated oxazole in the target compound may exhibit greater metabolic stability.
3-[(4-Chloro-2-fluorophenyl)carbamoyl]-1,2-oxazole-5-carboxylic Acid
3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid
- CAS : 1018655-00-9
- Molecular Formula : C₈H₅N₃O₃
- Key Differences : Replacement of the oxazole with a 1,2,4-oxadiazole ring introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Oxadiazoles are often more stable under acidic conditions compared to oxazoles.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated using Lipinski’s rule of five.
Key Observations:
- The dihydrooxazole analog (C₉H₈N₂O₃) exhibits higher aqueous solubility due to reduced aromaticity and increased polarity .
Biological Activity
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid (3-POCA) is a heterocyclic compound notable for its unique structure, which combines a pyridine ring with an oxazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 3-POCA, supported by data tables and relevant research findings.
Structural Characteristics
Molecular Formula : C₉H₆N₂O₃
SMILES : C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O
InChIKey : CERJIBSFCWRHGZ-UHFFFAOYSA-N
The compound features a pyridine ring fused to an oxazole ring, with the carboxylic acid group located at the 5-position of the oxazole. This structural configuration is crucial for its biological activity, as it allows for various interactions with biological targets.
The biological activity of 3-POCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Similar compounds have been shown to target serine/threonine-protein kinase SGK1, suggesting that 3-POCA may also modulate kinase activity, leading to various cellular responses.
Antimicrobial Activity
3-POCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it may serve as a lead compound in developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Studies have explored the anticancer potential of 3-POCA through its ability to induce apoptosis in cancer cells. For example, derivatives of similar oxazole compounds have shown efficacy in inhibiting cancer cell proliferation in vitro . The compound's structure allows it to engage with cancer-specific signaling pathways, potentially leading to reduced tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of 3-POCA are linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Compounds with similar structures have been noted for their effectiveness in reducing inflammation in various models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of oxazole derivatives, 3-POCA was shown to inhibit the growth of human neuroblastoma cells (SH-SY5Y). The compound exhibited an IC₅₀ value indicating significant potency against these cancer cells, suggesting its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
